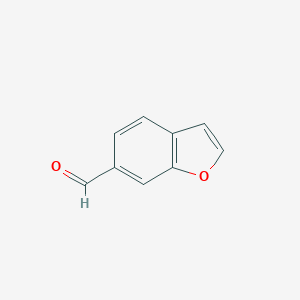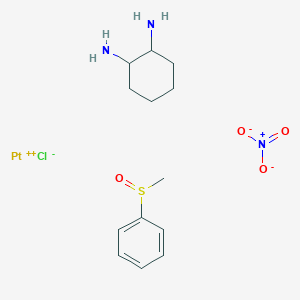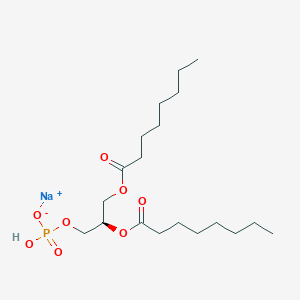
Dioctanoyl phosphatidic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioctanoyl phosphatidic acid sodium salt is a synthetic phospholipid derivative. It is a sodium salt form of dioctanoyl phosphatidic acid, which is a type of phosphatidic acid with two octanoyl (eight-carbon) fatty acid chains. This compound is often used in biochemical and biophysical research due to its unique properties and functions.
Mechanism of Action
Target of Action
Dioctanoyl phosphatidic acid sodium salt primarily targets the mechanistic target of rapamycin complex 1 (mTORC1) . mTORC1 is a master regulator of skeletal muscle hypertrophy and is regulated by various signals such as growth factors, energy status, amino acids, and mechanical stimuli .
Mode of Action
This compound, also known as 1,2-Dioctanoyl-sn-glycerol 3-phosphate sodium salt, is a cell-permeable phosphatidic acid (PA) . It modulates mTOR activity by direct binding to its FKBP12-rapamycin binding domain . Additionally, it has been suggested that exogenous PA activates mTORC1 via extracellular conversion to lysophosphatidic acid and subsequent binding to endothelial differentiation gene receptors on the cell surface .
Biochemical Pathways
The production of PA is mediated by multiple biochemical routes. It can be biosynthesized de novo through lysophosphatidic acid acyltransferases (LPAATs) in the glycerol 3-phosphate pathway . PA has been shown to play an important role in mTORC1 activation by mechanical stimulation .
Pharmacokinetics
It is known that it is a powder form compound with a molecular weight of 44645 and is stored at -20°C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The action of this compound results in the activation of mTORC1, which controls protein synthesis, specifically the process of protein translation initiation, through its downstream effectors p70 ribosomal protein S6 kinase 1 (p70S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) . This leads to modulation of functions of translation initiation factors and might also promote ribosome biogenesis, resulting in an increase in the translational capacity of the cell .
Action Environment
The action of this compound can be influenced by environmental factors such as salt stress. For instance, it has been used to study its effects on neural stem/precursor cell (NSC) proliferation and the effects of phosphatidic acid (PA) on actin filament dynamics in Arabidopsis thaliana epidermal leaf cells under salt stress .
Biochemical Analysis
Biochemical Properties
Dioctanoyl phosphatidic acid sodium salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to study the effects of phosphatidic acid on actin filament dynamics in Arabidopsis thaliana epidermal leaf cells .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used to study its effects on neural stem/precursor cell (NSC) proliferation .
Molecular Mechanism
The mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound shows changes in its effects. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, it has been used to verify the attenuation of hypoxia-inducible factor-1α (HIF-1α) induction in phospholipase D (PLD)-transfected cells by butanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dioctanoyl phosphatidic acid sodium salt can be synthesized through the esterification of glycerol-3-phosphate with octanoic acid. The reaction typically involves the use of a catalyst, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of ester bonds between the glycerol backbone and the fatty acid chains. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a controlled environment to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Dioctanoyl phosphatidic acid sodium salt undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in the compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of glycerol-3-phosphate and octanoic acid.
Oxidation: The fatty acid chains can undergo oxidation reactions, leading to the formation of shorter-chain fatty acids and other oxidation products.
Substitution: The phosphate group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Hydrolysis: Glycerol-3-phosphate and octanoic acid.
Oxidation: Shorter-chain fatty acids and oxidation products.
Substitution: Phosphatidic acid derivatives with different functional groups.
Scientific Research Applications
Dioctanoyl phosphatidic acid sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the properties and behavior of phospholipids.
Biology: Investigated for its role in cellular signaling pathways, particularly those involving phosphatidic acid as a second messenger.
Medicine: Explored for its potential therapeutic applications, including its effects on cell proliferation and differentiation.
Industry: Utilized in the development of lipid-based drug delivery systems and other biotechnological applications.
Comparison with Similar Compounds
Similar Compounds
Dioleoyl phosphatidic acid sodium salt: Similar structure but with longer fatty acid chains (18 carbons).
Dipalmitoyl phosphatidic acid sodium salt: Contains 16-carbon fatty acid chains.
Dilinoleoyl phosphatidic acid sodium salt: Contains polyunsaturated fatty acid chains.
Uniqueness
Dioctanoyl phosphatidic acid sodium salt is unique due to its shorter fatty acid chains, which confer distinct physical and chemical properties. These properties make it particularly useful for studying the behavior of phospholipids in various environments and for developing specialized lipid-based applications.
Properties
CAS No. |
178603-80-0 |
|---|---|
Molecular Formula |
C19H37NaO8P |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
sodium;[(2R)-2,3-di(octanoyloxy)propyl] hydrogen phosphate |
InChI |
InChI=1S/C19H37O8P.Na/c1-3-5-7-9-11-13-18(20)25-15-17(16-26-28(22,23)24)27-19(21)14-12-10-8-6-4-2;/h17H,3-16H2,1-2H3,(H2,22,23,24);/t17-;/m1./s1 |
InChI Key |
FQKNAYKKMRBSEI-UNTBIKODSA-N |
SMILES |
CCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCC.[Na+] |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCC.[Na] |
Canonical SMILES |
CCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCC.[Na] |
Key on ui other cas no. |
178603-80-0 |
Synonyms |
(R)-Octanoic Acid 1-[(Phosphonooxy)methyl]-1,2-ethanediyl Ester Sodium Salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


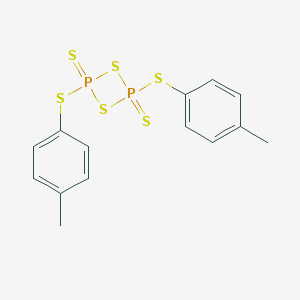
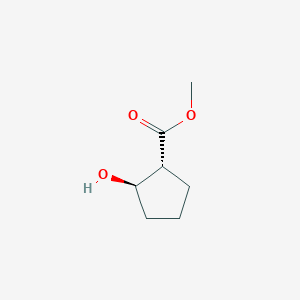
![Bicyclo[2.2.0]hexane, 2-bromo-, (1alpha,2alpha,4alpha)-(9CI)](/img/structure/B54522.png)
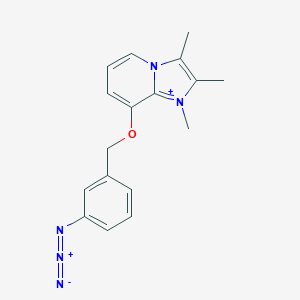
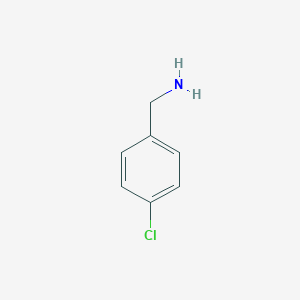

![5-[4-[2-[N-Methyl-N-(2-pyridinyl)amino]ethoxy]benzylidene]-2,4-thiazolidinedione](/img/structure/B54537.png)
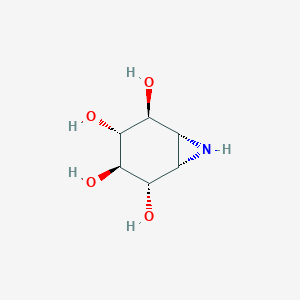

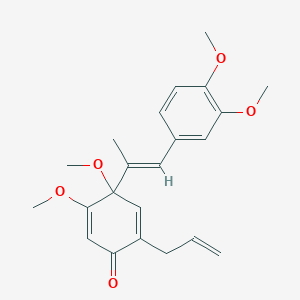
![(2S,3S,3aS,6S,7S,7aS)-2-hydroxy-2,3,7-trimethyl-6-(1-phenylmethoxypropan-2-yl)-3a,6,7,7a-tetrahydro-3H-furo[3,2-c]pyran-4-one](/img/structure/B54542.png)

